Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride

medicinal chemistry fragment-based drug discovery kinase inhibitor design

Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride is a heterocyclic building block featuring a privileged pyrazolo[1,5-a]pyrimidine core with a primary aminomethyl substituent at the 3‑position, supplied as the hydrochloride salt. The scaffold is widely exploited in medicinal chemistry for kinase inhibitor design, with the 3‑aminomethyl handle enabling rapid derivatisation via amide coupling, reductive amination, or sulfonamide formation.

Molecular Formula C7H9ClN4
Molecular Weight 184.62 g/mol
CAS No. 1609395-16-5
Cat. No. B1407606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride
CAS1609395-16-5
Molecular FormulaC7H9ClN4
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(C=N2)CN)N=C1.Cl
InChIInChI=1S/C7H8N4.ClH/c8-4-6-5-10-11-3-1-2-9-7(6)11;/h1-3,5H,4,8H2;1H
InChIKeyFVQRLWKZORXMDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine Hydrochloride (CAS 1609395-16-5) – Core Scaffold & Procurement Baseline


Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride is a heterocyclic building block featuring a privileged pyrazolo[1,5-a]pyrimidine core with a primary aminomethyl substituent at the 3‑position, supplied as the hydrochloride salt [1]. The scaffold is widely exploited in medicinal chemistry for kinase inhibitor design, with the 3‑aminomethyl handle enabling rapid derivatisation via amide coupling, reductive amination, or sulfonamide formation . The compound carries a molecular weight of 184.62 g·mol⁻¹ (free base 148.17), a topological polar surface area of 56.2 Ų, and a measured LogP of –0.08 for the salt form, indicative of high aqueous solubility and favourable lead‑like physicochemical space .

Why Generic Pyrazolo[1,5-a]pyrimidine Building Blocks Cannot Substitute for the 3‑Aminomethyl Hydrochloride (CAS 1609395-16-5)


Despite sharing the same heterocyclic core, regioisomeric aminomethyl pyrazolo[1,5-a]pyrimidines (e.g., 2‑ylmethanamine, CAS 933715‑02‑7) and the free‑base form of the 3‑ylmethanamine (CAS 933749‑82‑7) exhibit critical differences in hydrogen‑bond‑donor capacity, ionisation state, and synthetic accessibility that preclude simple interchange [1][2]. The hydrochloride salt provides a protonated amine that is directly competent for aqueous‑phase bioconjugation and salt metathesis, whereas the free base requires an additional neutralisation step that can compromise acid‑sensitive downstream chemistry . Furthermore, the 3‑position attachment vectors the aminomethyl group into the solvent‑exposed region of the kinase ATP‑binding pocket, a geometry that is not replicated by the 2‑regioisomer and is essential for the potency of numerous reported CDK, TRK, and PI3K inhibitors [2].

Quantitative Differentiation of Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine Hydrochloride (CAS 1609395-16-5) Versus Closest Analogs


Hydrogen‑Bond Donor Count: Salt Form Enables Bidentate Interactions Relative to Free Base

The hydrochloride salt (CAS 1609395‑16‑5) possesses two hydrogen‑bond donors (protonated primary amine), whereas the free base (CAS 933749‑82‑7) possesses only one [1][2]. This additional HBD capacity allows the salt to engage in bidentate hydrogen‑bond networks with biological targets or crystal‑engineering co‑formers, a feature that is absent in the free base and cannot be replicated by the 2‑regioisomer, which also bears a single HBD [3].

medicinal chemistry fragment-based drug discovery kinase inhibitor design

Lipophilicity Tuning: Measured LogP of Hydrochloride Salt is 0.72 Units Higher than Computed Free‑Base XLogP3

The measured LogP of pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride is –0.08 as reported by Hit2Lead, whereas the computed XLogP3 of the free base is –0.8 [1]. This 0.72‑log‑unit increase in lipophilicity for the salt form indicates that protonation partially masks the polar amine, improving predicted membrane permeability while retaining high aqueous solubility. No experimental LogP data are available for the 2‑regioisomer, preventing direct comparison on this parameter.

ADME solubility lead optimisation

Synthetic Tractability: The 3‑Aminomethyl Handle is Optimally Positioned for Kinase Inhibitor Elaboration

Structure‑activity relationship studies across the pyrazolo[1,5-a]pyrimidine kinase inhibitor class demonstrate that substitution at the 3‑position directly occupies the ribose‑binding pocket or the solvent‑front region of the kinase ATP site, whereas substitution at the 2‑ or 5‑positions typically addresses the hinge‑binding region . The 3‑aminomethyl group therefore serves as a modular anchor for exploring solvent‑exposed vectors without disrupting the critical hinge‑binding interactions that are conserved across the scaffold. No equivalent vector is accessible from the 2‑aminomethyl isomer without a scaffold redesign.

kinase inhibitor SAR medicinal chemistry

High‑Value Application Scenarios for Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine Hydrochloride (CAS 1609395-16-5)


Fragment‑Based Lead Generation for Kinase Targets

The hydrochloride salt’s balanced LogP (–0.08) and dual hydrogen‑bond‑donor capacity make it an ideal fragment for soaking into kinase crystals. Its 3‑aminomethyl vector permits rapid elaboration to probe the solvent‑exposed region without altering the core hinge‑binding geometry, accelerating fragment‑to‑lead timelines [1].

Parallel Library Synthesis for CDK2/TRK Dual Inhibition Programs

The primary amine handle allows high‑yielding amide coupling with diverse carboxylic acid building blocks in parallel format. Because the 3‑position is the validated substitution site for dual CDK2/TRK inhibitors, libraries constructed from this building block have a higher probability of yielding potent hits compared with 2‑ or 5‑aminomethyl analogues [1].

Bioconjugation and Chemical Probe Development

The protonated amine in the hydrochloride salt is directly reactive toward NHS‑ester and isothiocyanate bioconjugation reagents in aqueous buffer, eliminating the need for a neutralisation step that can degrade acid‑sensitive payloads. This property is particularly valuable for constructing fluorescent probes and PROTAC linkers based on the pyrazolo[1,5-a]pyrimidine scaffold .

Analytical Reference Standard for LC‑MS Metabolite Identification

With a purity specification of 95% (Hit2Lead) to 98% (MolCore), the hydrochloride salt can serve as a qualified reference standard for LC‑MS/MS methods when studying the metabolic fate of pyrazolo[1,5-a]pyrimidine‑containing drug candidates, where the 3‑aminomethyl fragment may be liberated by CYP‑mediated metabolism .

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